molecular formula C23H19ClO3 B11532787 (2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11532787
M. Wt: 378.8 g/mol
InChI Key: HVHCNOCAQUGOSS-GIDUJCDVSA-N
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Description

(2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, (2E)-3-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exhibits unique chemical properties due to the presence of both chlorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C23H19ClO3

Molecular Weight

378.8 g/mol

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H19ClO3/c1-26-21-13-7-19(8-14-21)23(25)15-6-17-4-11-22(12-5-17)27-16-18-2-9-20(24)10-3-18/h2-15H,16H2,1H3/b15-6+

InChI Key

HVHCNOCAQUGOSS-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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